7-溴庚烷-2-酮

描述

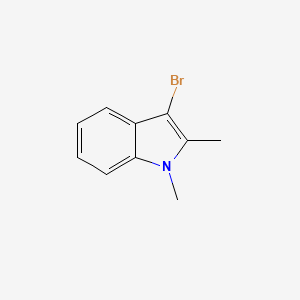

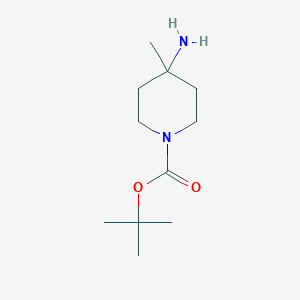

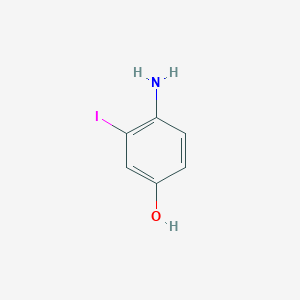

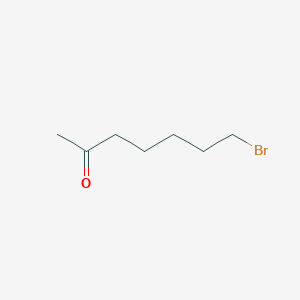

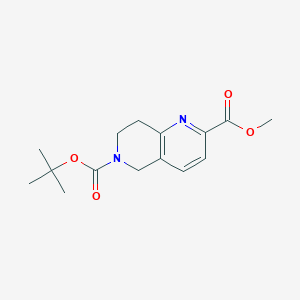

7-Bromoheptan-2-one is a brominated ketone that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the seventh carbon of a heptane chain and a ketone functional group at the second carbon. This compound is not explicitly detailed in the provided papers, but its structural analogs and derivatives are extensively studied, indicating the importance of brominated carbonyl compounds in synthetic chemistry .

Synthesis Analysis

The synthesis of brominated cyclic and acyclic compounds is a common theme in the provided studies. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes involves nucleophilic substitution facilitated by neighboring group participation, which is a method that could potentially be applied to the synthesis of 7-Bromoheptan-2-one . Additionally, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione and related brominated compounds often involves multi-step reactions, including bromination and carbonyl formation, which are relevant to the synthesis of 7-Bromoheptan-2-one .

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using techniques such as X-ray diffraction, NMR, and computational methods like DFT. For example, the crystal structure of 1,7-bis(4-bromophenyl)heptane-1,7-dione was characterized by single-crystal X-ray diffraction, and its molecular structure was optimized using DFT, which is indicative of the approaches that could be taken to analyze the structure of 7-Bromoheptan-2-one .

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions, including nucleophilic substitutions, electrocyclic reactions, and radical additions. The reactivity of such compounds is often influenced by the presence of the bromine atom, which can act as a good leaving group. For instance, the intramolecular electrocyclic reaction of αα'-dibromophorone to form a cyclopentenone derivative demonstrates the reactivity of brominated compounds under certain conditions . These reactions provide insight into the potential reactivity of 7-Bromoheptan-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds are typically characterized by their reactivity, stability, and interaction with other molecules. For example, molecular dynamics simulations have been used to study the influence of water on the physical properties of brominated compounds . The physicochemical properties are also often correlated with theoretical data to predict reactivity and stability, which would be relevant for understanding the behavior of 7-Bromoheptan-2-one in various environments.

科学研究应用

1. 谷胱甘肽耗竭研究

在生化研究中,像 7-溴庚烷-2-酮这样的溴代烷已被用于研究分离的大鼠肝细胞中的谷胱甘肽耗竭。Khan 和 O'Brien(1991 年)发现溴代庚烷可以显着耗竭细胞谷胱甘肽而不引起细胞毒性,这对于研究谷胱甘肽在调节异源生物细胞毒性中的作用很有价值 (Khan 和 O'Brien,1991).

2. 合成应用

Li 等人(2011 年)讨论了在复杂分子合成中使用溴代炔烃(包括与 7-溴庚烷-2-酮类似的化合物),突出了它们在可持续有机合成过程中的效率 (Li 等人,2011).

3. 单层结构分析

已经研究了像 7-溴庚烷-2-酮这样的溴代烷在石墨表面的结构性质。Sun 等人(2012 年)使用 X 射线衍射和量热法证实了 1-溴庚烷在石墨上形成固体单层的形成,提供了对这种系统中非共价相互作用的见解 (Sun 等人,2012).

4. 类似物的中间体合成

Malpass 和 White(2004 年)在新型 7-取代 2-氮杂双环[2.2.1]庚烷的合成中利用了 7-溴庚烷-2-酮衍生物,这些衍生物作为创建各种生物活性化合物的关键中间体 (Malpass 和 White,2004).

5. 石墨上的自组装研究

Florio 等人(2008 年)对包括 1-溴庚烷在内的短溴代烷单层在石墨上的自组装进行了研究。他们的发现有助于理解此类系统中的分子堆积和结构性质 (Florio 等人,2008).

作用机制

Target of Action

7-Bromoheptan-2-one is a hydrogen bond donor that can act as a proton receptor . It has been shown to be able to reversibly bind chloride ions in the cavity of an anion, which has been modified with a 2,3-diaminopyridine moiety . This suggests that the primary targets of 7-Bromoheptan-2-one are chloride ions and possibly other anions.

Mode of Action

The compound interacts with its targets (chloride ions) through reversible binding . This interaction is facilitated by the presence of a 2,3-diaminopyridine moiety, which modifies the anion cavity to enable binding

Biochemical Pathways

It is known that the compound can form tetrapyrrolic structures, suggesting a potential involvement in heme biosynthesis or other related biochemical pathways .

Pharmacokinetics

7-Bromoheptan-2-one exhibits high gastrointestinal absorption and is BBB permeant . The compound has a log P value of 2.33 (iLOGP), indicating moderate lipophilicity . It is very soluble, with a solubility of 3.17 mg/ml . These properties suggest good bioavailability.

Result of Action

It has been used in titration calorimetry experiments to study the binding affinity of the molecule for various metal cations . This suggests that the compound may have a role in modulating metal ion homeostasis at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. While specific studies on 7-Bromoheptan-2-one are lacking, it is known that factors such as temperature, pH, and the presence of other chemical species can affect the behavior of similar compounds

属性

IUPAC Name |

7-bromoheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHYAAHXAGULJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458317 | |

| Record name | 2-Heptanone, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoheptan-2-one | |

CAS RN |

50775-02-5 | |

| Record name | 2-Heptanone, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)